D-Mannoheptose
Overview
Description
Synthesis Analysis
The synthesis of D-Mannoheptose can be achieved through chemical processes or biotransformation. An efficient three-step synthesis starting from 2,3,4,5,6-penta-O-benzyl-D-mannose involves a Wittig reaction, followed by oxidation with potassium permanganate in aqueous acetone, and concludes with debenzylation and hydrolysis, yielding D-mannoheptulose with an overall yield of 39% (Cheng et al., 2009).
Molecular Structure Analysis
D-Mannoheptose's molecular structure, like other sugars, consists of a carbon backbone with hydroxyl groups attached, making it a part of various biochemical pathways and structures. While specific structural analyses of D-Mannoheptose were not detailed in the provided literature, its role in forming complex polysaccharides and glycoproteins indicates its versatile structural capabilities.
Chemical Reactions and Properties
D-Mannoheptose undergoes typical carbohydrate reactions, including oxidation, reduction, and formation of glycosidic bonds, allowing it to be a building block for more complex molecules. It has been utilized in the synthesis of hydroxyethylene dipeptide isosteres, indicating its versatility in chemical reactions (Ghosh et al., 1991).
Physical Properties Analysis
The physical properties of D-Mannoheptose, such as solubility, melting point, and crystallinity, are important for its application in various industries. These properties are influenced by its molecular structure and the presence of hydroxyl groups, which impact its interaction with water and other solvents. However, specific physical properties were not detailed in the reviewed literature.
Chemical Properties Analysis
D-Mannoheptose exhibits chemical properties typical of sugars, including reactivity towards chemical agents like oxidizing agents and its role as a substrate for enzyme-catalyzed reactions. It is involved in the biosynthesis of lipopolysaccharides in bacteria, as indicated by the isolation of nucleotide-linked D-glycero-D-mannoheptose from bacterial sources, suggesting its biochemical importance (Kontrohr & Kocsis, 1981).
Scientific Research Applications
D-Mannoheptose and its variants like D-glycero-D-gulo-heptose have been explored for their effects on D-glucose metabolism and insulinotropic action in rat pancreatic islets. They show varying degrees of influence on glucose-induced insulin release and metabolic processes, suggesting potential applications in diabetes research (Courtois, Sener, & Malaisse, 2000).
D-Mannoheptulose, a related compound, has been used as a tool to study glucose phosphorylation and metabolism in various cell types, including pancreatic islets and liver cells. This research aids in understanding the role of D-Mannoheptose in glucose metabolism and insulin release (Scruel, Vanhoutte, Sener, & Malaisse, 1998).
D-Mannoheptose derivatives have been identified as intermediates in the biosynthesis of lipopolysaccharides in bacteria like Shigella sonnei. This finding is significant in the study of bacterial pathogenesis and antibiotic development (Kontrohr & Kocsis, 1981).
The compound has also been involved in the study of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, providing insights into bacterial cell wall structures and potential targets for new antimicrobial agents (Deacon, Ni, Coleman, & Ealick, 2000).
D-Mannoheptose is an important component in the biosynthesis of aldoheptose in Salmonella typhimurium. The study of these processes aids in understanding bacterial metabolism and could lead to the development of novel antibiotics (Eidels & Osborn, 1974).
Its role in non-invasive imaging of the endocrine pancreas has been explored. D-Mannoheptulose's unique uptake by insulin-producing cells suggests its potential use in diabetes diagnostics (Malaisse, 2005).
Safety And Hazards
D-Mannoheptose should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
properties
IUPAC Name |
(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-VHQZISHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannoheptose |
Citations
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